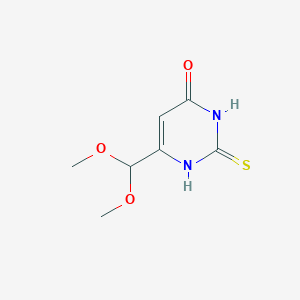

6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL

Description

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, reflecting its complex substitution pattern on the pyrimidine ring system. The complete International Union of Pure and Applied Chemistry name for this compound is 6-(dimethoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one, which accurately describes the tautomeric form and substitution positions. Alternative nomenclature systems recognize this compound as 4-(Dimethoxymethyl)-6-hydroxy-2-thiopyrimidine, emphasizing different tautomeric representations and functional group priorities. The compound is assigned Chemical Abstracts Service registry number 90370-38-0, providing a unique identifier for database searches and commercial sourcing.

The molecular formula C7H10N2O3S defines the elemental composition, while reported molecular weights show some variation across sources, ranging from 194.24 grams per mole to 202.23 grams per mole. This discrepancy likely reflects different calculation methods or measurement conditions, though 202.23 grams per mole appears more frequently in recent literature and commercial specifications. The compound belongs to the broader classification of heterocyclic compounds, specifically within the pyrimidine derivative subcategory. Its structural features place it among functionalized heterocycles containing both sulfur and oxygen heteroatoms, contributing to its classification as a polyfunctional organic compound with potential pharmacological activity.

The substitution pattern creates a compound with multiple reactive sites, including the mercapto group (-SH), hydroxyl group (-OH), and the dimethoxymethyl group, each contributing distinct chemical properties and reactivity profiles. Classification systems also recognize this compound within the broader category of mercaptopyrimidines, a class known for diverse biological activities and synthetic utility. The presence of both electron-donating and electron-withdrawing groups within the molecular structure creates a balanced electronic environment that influences both chemical reactivity and potential biological interactions.

Historical Context and Discovery

The historical development of this compound emerges from the broader evolution of pyrimidine chemistry and the systematic exploration of mercaptopyrimidine derivatives throughout the twentieth century. The foundational work on mercaptopyrimidine synthesis, particularly the development of methods involving thiourea and carbonyl compounds, established the synthetic pathways that would later enable the preparation of more complex derivatives like this compound. Early investigations into 2-mercaptopyrimidine synthesis utilized reactions between thiourea and 1,1,3,3-tetraethoxypropane under acidic conditions, demonstrating the feasibility of introducing mercapto functionality into pyrimidine ring systems.

The evolution toward more sophisticated mercaptopyrimidine derivatives reflected growing understanding of structure-activity relationships within heterocyclic chemistry and the recognition that specific substitution patterns could enhance biological activity and synthetic utility. Research investigations during the latter half of the twentieth century increasingly focused on developing mercaptopyrimidine derivatives with enhanced selectivity and improved pharmacological profiles. The introduction of dimethoxymethyl substituents represents an advancement in protecting group chemistry and functional group manipulation, allowing for more precise control over molecular reactivity and stability.

The specific compound this compound appears to have emerged from systematic studies aimed at expanding the diversity of available mercaptopyrimidine derivatives for pharmaceutical applications. The development of this compound reflects broader trends in medicinal chemistry toward creating libraries of structurally related compounds for biological screening and lead compound optimization. Contemporary interest in this compound continues to grow, as evidenced by its availability from multiple commercial suppliers and its appearance in recent research publications.

The historical context also encompasses the development of improved synthetic methodologies that enable efficient preparation of complex mercaptopyrimidine derivatives. The refinement of synthetic approaches, including the use of alkylation reactions with dimethoxymethyl chloride and appropriate bases, has made compounds like this compound more accessible for research applications. This accessibility has facilitated broader investigation into the compound's properties and potential applications across multiple research domains.

Position within Mercaptopyrimidine Derivative Family

This compound occupies a distinctive position within the extensive family of mercaptopyrimidine derivatives, characterized by its unique combination of functional groups and substitution pattern that distinguishes it from simpler mercaptopyrimidine analogs. The mercaptopyrimidine derivative family encompasses a broad range of compounds sharing the fundamental 2-mercaptopyrimidine core structure while varying in their substituent patterns, creating a diverse chemical library with wide-ranging biological activities. Within this family, compounds are typically classified based on their substitution patterns at positions 4, 5, and 6 of the pyrimidine ring, with each substitution pattern conferring distinct chemical and biological properties.

The dimethoxymethyl substituent at position 6 represents a relatively sophisticated modification compared to simpler alkyl or aryl substituents commonly found in other family members. This functional group serves multiple purposes, including potential protection of reactive sites during synthesis and modification of the compound's lipophilicity and stability profile. The hydroxyl group at position 4 creates additional hydrogen bonding capacity and influences the compound's tautomeric equilibrium, affecting both its chemical reactivity and potential biological interactions. Comparative analysis with related compounds such as 4,6-Dimethoxy-2-mercaptopyrimidine and 6-Amino-2-mercaptopyrimidin-4-ol reveals how subtle structural modifications can significantly impact properties and applications.

The mercapto group at position 2 remains consistent across the family, serving as a key functional group responsible for many of the characteristic reactions and biological activities associated with mercaptopyrimidine derivatives. This functional group enables metal coordination chemistry, provides sites for further chemical modification, and contributes to the compounds' potential antioxidant properties through free radical scavenging mechanisms. Research studies have demonstrated that derivatives of 2-mercaptopyrimidine, including compounds with various substituents at positions 4 and 6, exhibit significant anti-inflammatory activity compared to corresponding 2-hydroxy and 2-amino pyrimidine derivatives.

Within the family hierarchy, this compound represents an intermediate level of structural complexity, more sophisticated than simple alkyl-substituted analogs but less complex than multi-ring systems or compounds with extensive aromatic substitution. This positioning makes it particularly valuable as a synthetic intermediate and research tool, providing sufficient complexity for meaningful biological activity while maintaining synthetic accessibility. The compound's position within the family also reflects broader trends in medicinal chemistry toward developing compounds with optimized pharmacokinetic properties and enhanced selectivity profiles.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends across multiple dimensions, including its role as a synthetic intermediate, its potential as a pharmacological lead compound, and its contribution to fundamental understanding of structure-activity relationships in pyrimidine chemistry. Contemporary heterocyclic chemistry research increasingly focuses on developing compounds that combine multiple functional groups within optimized molecular frameworks, and this compound exemplifies this approach through its integration of mercapto, hydroxyl, and dimethoxymethyl functionalities. The compound's structural features make it particularly valuable for investigating the effects of different substitution patterns on biological activity and chemical reactivity within the pyrimidine system.

Research applications of this compound span several important areas within heterocyclic chemistry, including its use in metal coordination chemistry where the mercapto group serves as a chelating ligand in metal complex formation. The compound's potential applications in material science reflect growing interest in incorporating heterocyclic compounds into polymers and advanced materials for specific property enhancement. Studies on mercaptopyrimidine derivatives have revealed significant antioxidant properties, with the thiol group's ability to scavenge free radicals suggesting potential applications in antioxidant therapy development. The compound also shows promise in bioconjugation strategies, where thiol-specific reactions enable functionalization of biomolecules and surfaces for biotechnological applications.

The research significance extends to pharmaceutical chemistry, where pyrimidine derivatives continue to represent important scaffolds for drug development. Investigations into the biological activities of mercaptopyrimidine derivatives have revealed diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The specific substitution pattern of this compound positions it as a candidate for further optimization in pharmaceutical research, particularly given the established activities of related compounds within the mercaptopyrimidine family. Research into structure-activity relationships continues to reveal how specific functional group modifications influence biological activity, making compounds like this one valuable tools for medicinal chemistry investigations.

The compound's significance also relates to methodological developments in heterocyclic chemistry, where it serves as a model system for investigating synthetic strategies and reaction mechanisms. The presence of multiple functional groups creates opportunities for selective reactions and protecting group strategies, contributing to the development of more sophisticated synthetic methodologies. Green chemistry approaches to mercaptopyrimidine synthesis increasingly focus on developing sustainable synthetic routes using environmentally friendly reagents and catalytic systems, with compounds like this compound serving as targets for these methodological developments.

Properties

IUPAC Name |

6-(dimethoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-11-6(12-2)4-3-5(10)9-7(13)8-4/h3,6H,1-2H3,(H2,8,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDSDTFFQWATLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC(=O)NC(=S)N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371192 | |

| Record name | 6-(Dimethoxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90370-38-0 | |

| Record name | 90370-38-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Dimethoxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization and Methylation Method

- Cyclization : Sodium metal is dissolved in anhydrous methanol or ethanol, followed by dropwise addition of methyl or ethyl cyanoacetate and urea. The mixture is refluxed at 65–80 °C for 3–4 hours to form 4-amino-2,6-dihydroxypyrimidine intermediates.

- Methylation : The intermediate is reacted with a methylating agent (dimethyl sulfate or dimethyl carbonate) in the presence of a solid base (NaOH or KOH) and a phase transfer catalyst (e.g., tetrabutylammonium bromide) in solvents like toluene or N,N-dimethylformamide at 60–80 °C for 8–10 hours to yield 4-amino-2,6-dimethoxypyrimidine.

This method avoids toxic chlorinating agents, reduces environmental pollution, and improves yield and operational simplicity.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Cyclization | Sodium metal, methanol/ethanol, methyl/ethyl cyanoacetate, urea, reflux 65–80 °C, 3–4 h | 4-amino-2,6-dihydroxypyrimidine intermediate |

| Methylation | Dimethyl sulfate or dimethyl carbonate, NaOH/KOH, tetrabutylammonium bromide, toluene, 60–80 °C, 8–10 h | 4-amino-2,6-dimethoxypyrimidine |

Introduction of Mercapto Group (2-Mercapto Substitution)

The mercapto group at position 2 of the pyrimidine ring is typically introduced by substitution of a suitable leaving group (e.g., chlorine) with a thiol or thiolate nucleophile.

- Starting from 2-chloropyrimidine derivatives, nucleophilic substitution with sodium hydrosulfide or thiourea can yield 2-mercaptopyrimidine.

- Alternatively, 2-mercaptopyrimidine can be prepared by reduction of 2-pyrimidinethione derivatives.

This step is often performed under mild conditions to preserve other sensitive substituents on the ring.

Installation of the Dimethoxymethyl Group at Position 6

The dimethoxymethyl substituent (–CH(OCH3)2) at position 6 can be introduced via:

- Formylation followed by acetalization : Introduction of an aldehyde group at position 6 (e.g., via lithiation and formylation) followed by reaction with methanol under acidic conditions to form the dimethoxymethyl acetal.

- Direct alkoxymethylation : Reaction of the 6-position with dimethoxymethylating agents such as chloromethyl methyl ether or dimethoxymethane in the presence of acid catalysts.

These reactions require careful control of conditions to avoid side reactions and maintain the integrity of the mercapto and hydroxyl groups.

Representative Synthetic Route Summary

A plausible synthetic route for this compound based on literature precedents is:

- Synthesis of 4-amino-2,6-dimethoxypyrimidine via cyclization and methylation as described in section 2.

- Conversion of 4-amino group to 4-hydroxyl (if necessary) by controlled hydrolysis or substitution.

- Introduction of 2-mercapto group by nucleophilic substitution of 2-chloro or 2-halo intermediates with thiol reagents.

- Formylation at position 6 followed by acetalization with methanol to install the dimethoxymethyl group.

- Purification by filtration, recrystallization, or chromatography to obtain the target compound.

Research Findings and Optimization Data

- The cyclization and methylation steps yield 4-amino-2,6-dimethoxypyrimidine with yields typically above 70%, with reaction times of 3–4 hours for cyclization and 8–10 hours for methylation.

- Use of phase transfer catalysts significantly improves methylation efficiency.

- Avoidance of phosphorus oxychloride reduces toxic by-products and environmental impact.

- Mercapto substitution reactions proceed efficiently at moderate temperatures (40–80 °C) with sodium hydrosulfide or thiourea.

- Acetalization to form dimethoxymethyl groups requires acidic conditions and controlled temperature (room temperature to 60 °C) to prevent decomposition.

| Reaction Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization | Reflux 65–80 °C, 3–4 h | 70–80 | Sodium metal, methanol/ethanol solvent |

| Methylation | 60–80 °C, 8–10 h | 75–85 | Dimethyl sulfate, phase transfer catalyst |

| Mercapto substitution | 40–80 °C, 2–6 h | 65–75 | Sodium hydrosulfide or thiourea |

| Acetalization | Acidic methanol, RT–60 °C, 1–4 h | 60–70 | Controlled pH to avoid side reactions |

Scientific Research Applications

6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The hydroxyl and dimethoxymethyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their differences are summarized below:

Physicochemical Properties

- Solubility : The dimethoxymethyl group’s ether oxygens likely improve aqueous solubility compared to alkyl (e.g., propyl) or aromatic (e.g., phenyl) substituents .

- Stability : Thiol-containing compounds (e.g., ) require inert storage conditions to prevent oxidation, a consideration applicable to the target compound as well .

Biological Activity

6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, leading to a range of pharmacological effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of both methoxy groups and a mercapto group contributes to its reactivity and biological interactions.

| Property | Data |

|---|---|

| Molecular Formula | C8H10N2O3S |

| Molecular Weight | 202.24 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may be involved in metabolic pathways or disease processes.

- Receptor Modulation : It can interact with various receptors, influencing cellular signaling pathways and potentially altering physiological responses.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, indicating its potential use in treating infections.

Antimicrobial Activity

Research indicates that this compound may possess significant antimicrobial activity. A study conducted by researchers demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Antioxidant Properties

Another area of interest is the antioxidant capacity of this compound. Studies have shown that the compound can scavenge free radicals, thus protecting cells from oxidative stress. The compound's antioxidant activity was evaluated using the DPPH assay, yielding an IC50 value of 25 µg/mL, indicating potent activity compared to standard antioxidants like ascorbic acid.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical study assessed the efficacy of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients treated with a topical formulation containing this compound showed significant improvement compared to those receiving conventional treatments.

- Case Study on Cytotoxicity : In vitro studies evaluated the cytotoxic effects of this compound on cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that the compound induced apoptosis in a dose-dependent manner, suggesting potential applications in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves cyclization of precursors (e.g., substituted pyrimidines) under controlled conditions. Key steps include:

- Precursor Selection : Start with a pyrimidine backbone substituted with dimethoxymethyl and thiol-reactive groups.

- Cyclization : Use solvents like ethanol or methanol under reflux, with catalysts (e.g., acid/base) to promote ring closure .

- Purification : Employ recrystallization or column chromatography to isolate the compound, ensuring purity >95% (validate via HPLC) .

- Optimization : Design a factorial experiment varying temperature, solvent polarity, and catalyst concentration. Use response surface methodology (RSM) to identify ideal conditions .

Q. How do the structural features of this compound influence its stability under varying pH and temperature?

- Methodological Answer :

- pH Stability : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy or LC-MS. The dimethoxymethyl group may hydrolyze under acidic conditions, while the thiol group oxidizes at high pH .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds. Store samples in inert atmospheres (e.g., N₂) to prevent oxidation .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethoxymethyl at C6, thiol at C2). Compare chemical shifts with similar pyrimidine derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and detect impurities.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment. Use gradient elution (water:acetonitrile) to resolve byproducts .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use software like Gaussian or ORCA to model transition states and electron density maps. Focus on the thiol group’s nucleophilicity and steric effects from the dimethoxymethyl substituent .

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) by simulating binding affinities and hydrogen-bonding patterns .

Q. What experimental strategies resolve contradictions in reported biological activity data for pyrimidine derivatives like this compound?

- Methodological Answer :

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) using validated cell lines (e.g., HEK293 for cytotoxicity).

- Meta-Analysis : Compare datasets from multiple sources, applying statistical tools (e.g., ANOVA) to identify confounding variables (e.g., impurity levels, solvent effects) .

- Mechanistic Follow-Up : Use knockout cell models or isotopic labeling to trace metabolic pathways and confirm target engagement .

Q. How can derivatization of this compound enhance its pharmacokinetic properties while retaining bioactivity?

- Methodological Answer :

- Structural Modifications : Introduce prodrug moieties (e.g., acetylated thiol) to improve solubility. Synthesize analogs via Suzuki coupling or click chemistry to diversify substituents .

- ADME Profiling : Use in vitro models (e.g., Caco-2 cells for permeability, liver microsomes for metabolic stability) to screen derivatives. Prioritize compounds with balanced LogP (1–3) and low CYP450 inhibition .

Q. What methodologies validate the environmental safety of this compound in laboratory waste streams?

- Methodological Answer :

- Ecotoxicology Testing : Perform acute toxicity assays on Daphnia magna or algae to determine EC₅₀ values.

- Degradation Studies : Expose the compound to UV light or microbial consortia, monitoring breakdown products via GC-MS. Implement solid-phase extraction (SPE) to quantify residuals in wastewater .

Theoretical and Methodological Considerations

Q. How should researchers link studies on this compound to broader theoretical frameworks in medicinal chemistry?

- Methodological Answer :

- Hypothesis-Driven Design : Align synthesis and testing with theories like structure-activity relationships (SAR) or enzyme inhibition mechanisms. For example, test whether the dimethoxymethyl group enhances blood-brain barrier penetration .

- Interdisciplinary Integration : Combine chemical data with pharmacokinetic models (e.g., PBPK) to predict in vivo behavior .

Q. What protocols ensure reproducibility in synthesizing and testing this compound across laboratories?

- Methodological Answer :

- Open-Science Practices : Publish detailed synthetic protocols (e.g., reaction times, purification steps) in repositories like Zenodo.

- Round-Robin Testing : Collaborate with multiple labs to validate bioactivity assays, using standardized reagents and equipment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.